Cas no 26389-46-8 (Benzenamine,N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)-)
26389-46-8 structure
Product Name:Benzenamine,N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:26389-46-8
MF:C11H10F3N3O4
MW:305.21001291275
CID:257232
PubChem ID:179478
Update Time:2025-04-19
Benzenamine,N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- DTXSID80180990
- Benzenamine, N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)-
- SCHEMBL11494940
- AOQLDKFEPCBCNA-UHFFFAOYSA-N
- 26389-46-8
-
- Inchi: 1S/C11H10F3N3O4/c12-11(13,14)7-3-8(16(18)19)10(9(4-7)17(20)21)15-5-6-1-2-6/h3-4,6,15H,1-2,5H2
- InChI-sleutel: AOQLDKFEPCBCNA-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NCC1CC1)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 305.0624
- Monoisotopische massa: 305.062
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 392
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- Dichtheid: 1.562
- Kookpunt: 364.4°C at 760 mmHg
- Vlampunt: 174.2°C
- Brekindex: 1.588
- PSA: 98.31
Benzenamine,N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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